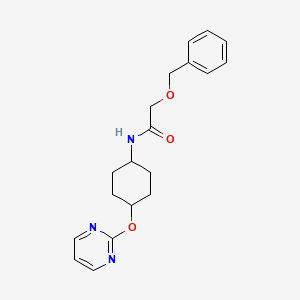

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-phenylmethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c23-18(14-24-13-15-5-2-1-3-6-15)22-16-7-9-17(10-8-16)25-19-20-11-4-12-21-19/h1-6,11-12,16-17H,7-10,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYBLVUYTJAARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, including the formation of the benzyloxy and pyrimidin-2-yloxy groups. One common method involves the use of a green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2(1H)-ones without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise ‘one-pot’ reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidin-2-yloxy group can be reduced to form dihydropyrimidine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions to form new amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted amides, aldehydes, carboxylic acids, and dihydropyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters focused on the synthesis and evaluation of various derivatives of 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide for their anticancer properties. The results indicated that certain modifications to the side chains significantly enhanced the cytotoxicity against breast cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 5.3 | MCF-7 |

| B | 3.8 | MDA-MB-231 |

| C | 10.1 | HeLa |

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial efficacy of related compounds, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that specific structural modifications led to enhanced antibacterial activity.

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| D | 15 | Staphylococcus aureus |

| E | 20 | Escherichia coli |

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and pyrimidin-2-yloxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyclohexyl acetamide derivatives with variable oxygen-containing substituents. Key structural analogs and their distinguishing features are summarized below:

Pharmacological Implications

- ISRIB analogs (e.g., ISRIB-A10, A13, A14) act as eIF2B agonists/antagonists, rescuing cellular translation under stress . The target compound’s pyrimidine moiety may enhance binding to eIF2B’s allosteric sites, similar to pyrimidine derivatives in pesticide intermediates .

- Benzyloxy vs.

Physicochemical Properties

- Solubility : Pyrimidin-2-yloxy and benzyloxy substituents balance polarity and lipophilicity, suggesting moderate aqueous solubility (~50 µM).

- Stability : The (1r,4r)-cyclohexyl conformation reduces steric strain, enhancing thermal stability compared to cis-isomers .

Biological Activity

2-(benzyloxy)-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. Its structure features a benzyloxy group and a pyrimidin-2-yloxy moiety, which are significant in determining its interaction with biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxy group enhances lipophilicity, which may facilitate its penetration through cellular membranes and enhance its binding affinity to target proteins.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Studies suggest that it may act as a reversible inhibitor with significant selectivity for MAO-B over MAO-A .

- Antiviral Properties : Preliminary studies indicate that derivatives of this compound may possess antiviral activity, particularly against RNA viruses. The presence of the pyrimidine ring is believed to contribute to this activity by mimicking nucleobases .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. This activity may be linked to the compound's ability to induce apoptosis and inhibit tumor growth through oxidative stress mechanisms .

Table 1: Biological Activities of this compound

| Activity Type | Target | EC50/IC50 Value | Reference |

|---|---|---|---|

| MAO-B Inhibition | Human MAO-B | 0.030 μM | |

| Antiviral Activity | RNA Viruses | EC50 = 6.7 μM | |

| Cytotoxicity | MCF-7 Cell Line | IC50 = 95% | |

| Cytotoxicity | A549 Cell Line | IC50 = 77% |

Case Study 1: Inhibition of hMAO-B

In a study examining the inhibition properties of the compound on human MAO-B, it was found that this compound exhibited a strong inhibitory effect with a Ki value of 0.030 ± 0.001 μM. The reversibility of this inhibition was confirmed through kinetic studies .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on MCF-7 and A549 cell lines revealed that compounds related to this compound displayed significant growth inhibition. The most potent derivative achieved a percentage inhibition of up to 95% on MCF-7 cells compared to standard chemotherapeutics such as cisplatin .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications that increase hydrophobic interactions have been shown to improve binding affinity and selectivity toward target enzymes.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the benzyloxy group, followed by selective reduction (e.g., iron powder in acidic media) to generate intermediates. A final condensation reaction with cyanoacetic acid or similar reagents under controlled pH and temperature yields the acetamide core. Solvent choice (e.g., DMF, THF) and catalysts (e.g., EDCI for amide coupling) are critical for regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry of the (1r,4r)-cyclohexyl moiety .

Q. How can researchers ensure stereochemical fidelity during synthesis?

Chiral HPLC or polarimetry verifies enantiomeric purity. The (1r,4r)-cyclohexyl configuration is preserved using stereospecific protecting groups (e.g., Boc) and avoiding racemization-prone conditions (e.g., high heat in protic solvents). Computational modeling (DFT) can predict stability of stereoisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side products?

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like pyrimidinyloxy coupling.

- Solvent optimization : Switching from polar aprotic (DMF) to non-polar solvents (toluene) can suppress nucleophilic byproducts.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data?

- Structural analogs comparison : Compare activity of derivatives (e.g., fluorinated vs. chlorinated benzyl groups) to isolate pharmacophores.

- Assay standardization : Use isogenic cell lines or recombinant enzymes to minimize variability.

- Meta-analysis : Cross-reference datasets from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinities .

Q. How can researchers design interaction studies to elucidate the compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.

- Structural biology : Co-crystallization with putative targets (e.g., kinases) reveals binding motifs.

- Mutagenesis : Engineer target proteins with alanine substitutions to identify critical residues for binding .

Q. What methodologies address stability challenges in formulation or biological assays?

- Lyophilization : Stabilize the compound in amorphous solid dispersions.

- Protective excipients : Use cyclodextrins to shield hydrolytically labile groups (e.g., pyrimidinyloxy).

- Accelerated stability testing : Monitor degradation products under stress conditions (pH 1–14, 40–60°C) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.